![molecular formula C15H17N3O B6629850 N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6629850.png)
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurological disorders. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
Mechanism of Action
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the BET proteins from interacting with chromatin and regulating gene expression, leading to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits cell cycle progression and induces senescence in cancer cells. In addition, N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of regulatory T cells. It has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide is its specificity for the BET proteins, which minimizes off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has some limitations, including its relatively low potency compared to other BET inhibitors and its potential for inducing cytotoxicity in non-cancer cells at high concentrations.
Future Directions
There are several potential future directions for the development of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors. One area of interest is the combination of BET inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict the response of tumors to BET inhibitors. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research. Finally, the use of BET inhibitors in the treatment of neurodegenerative diseases is an emerging field of study that warrants further investigation.
Synthesis Methods
The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 3-bromoaniline with 2-cyclopropylacetyl chloride to form 2-cyclopropylacetanilide. This intermediate is then reacted with 1-cyclopropylcyclopropanecarboxylic acid to form the key intermediate, which is subsequently converted to N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide through a series of reactions involving various reagents and catalysts.
Scientific Research Applications
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been extensively studied in various preclinical models, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, including those of acute myeloid leukemia, multiple myeloma, and prostate cancer, by targeting the BET proteins. N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has also been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines in macrophages. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(16-9-15(7-8-15)10-5-6-10)13-11-3-1-2-4-12(11)17-18-13/h1-4,10H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQMGULBWSLLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629786.png)
![3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629797.png)
![3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629804.png)
![N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629808.png)
![[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol](/img/structure/B6629834.png)
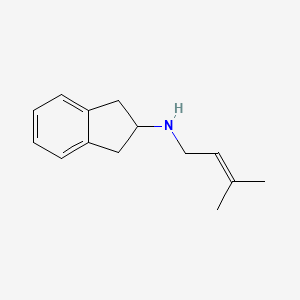
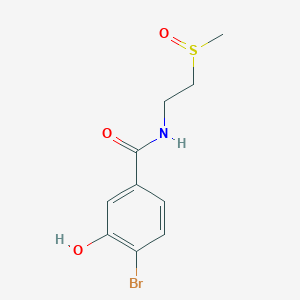
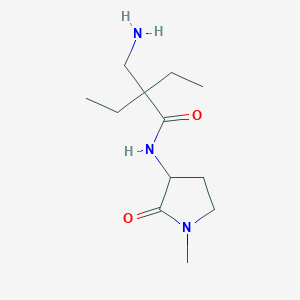
![1-Cyclopropyl-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B6629864.png)
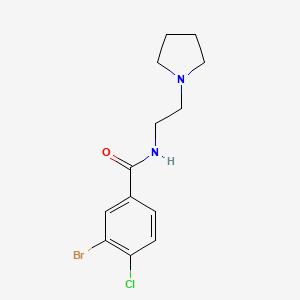
![2-Ethyl-2-[(pyrazin-2-ylamino)methyl]butan-1-ol](/img/structure/B6629871.png)
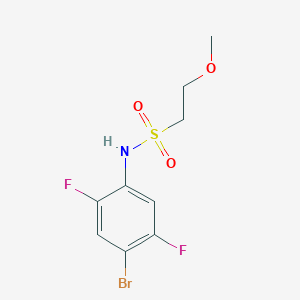
![(5-Chlorofuran-2-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B6629883.png)